{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone
Description
{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a benzyloxy-substituted phenyl group and a morpholine moiety. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, enzymes, and receptors.
Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[2,5-dimethyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C25H27N5O3/c1-17-22(24(31)29-12-14-32-15-13-29)23(30-25(26-17)27-18(2)28-30)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,23H,12-16H2,1-2H3,(H,26,27,28) |
InChI Key |
ZHXWVMWDJDYFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathway
-
Starting Materials :
-
5-Amino-3-methyl-1,2,4-triazole (for 2-methyl substitution).
-
5,5-Dimethyl-1,3-cyclohexanedione (for 5-methyl substitution).
-
-
Cyclocondensation :
Reaction occurs in acetic acid under microwave irradiation (180°C, 20 min) to form 2,5-dimethyl-3,7-dihydrotriazolo[1,5-a]pyrimidin-6(7H)-one intermediates.
Example :
Introduction of 4-(Benzyloxy)phenyl Group
The 7-position substitution is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Benzyloxy Protection Strategy
-
Step 1 : Protection of 4-hydroxyphenylboronic acid with benzyl bromide in the presence of K₂CO₃.
-
Step 2 : Suzuki–Miyaura coupling with the triazolo[1,5-a]pyrimidine core using Pd(PPh₃)₄ catalyst.
Reaction Conditions :
Functionalization at C6 with Morpholinyl Methanone
The morpholin-4-yl methanone group is introduced via acylation or nucleophilic substitution.
Chloromethyl Intermediate Formation
-
Chlorination : Treatment of the C6-hydroxyl intermediate with POCl₃/PCl₅ yields a chloromethyl derivative.
-
Nucleophilic Substitution : Reaction with morpholine in DMF using Cs₂CO₃ as base.
Optimized Protocol :
Conditions :
-
Microwave irradiation: 150 W, 95°C, 30 min.
-
Yield: 40–45% after column chromatography (SiO₂, CHCl₃:MeOH 10:2).
Final Purification and Characterization
Purification Methods
| Step | Technique | Solvent System |
|---|---|---|
| Intermediate | Recrystallization | Ethanol/Water (95:5) |
| Final Compound | Column Chromatography | CHCl₃:MeOH (10:2) |
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Microwave-Assisted | Rapid, high efficiency | Special equipment needed | 40–45 |
| Conventional Heating | Low cost | Longer reaction times | 30–35 |
Challenges and Optimization Strategies
-
Regioselectivity : Use of bulky bases (e.g., Cs₂CO₃) minimizes byproducts during morpholine substitution.
-
Solvent Choice : DMF enhances nucleophilicity but requires careful removal due to high boiling point.
Industrial-Scale Considerations
Chemical Reactions Analysis
Benzyloxy Group Deprotection
The benzyloxy group at the 4-position of the phenyl ring undergoes catalytic hydrogenolysis under standard conditions (H₂/Pd-C in ethanol or methanol). This reaction yields a phenolic intermediate, enabling further functionalization (e.g., alkylation, acylation).
| Reaction | Conditions | Product |
|---|---|---|
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 7-(4-Hydroxyphenyl)-substituted derivative |
Triazolopyrimidine Core Reactivity
The triazolopyrimidine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
-
Electrophilic Substitution : Nitration or halogenation occurs preferentially at the electron-rich C-3 position of the triazole ring .
-
Nucleophilic Attack : The pyrimidine ring’s C-2 and C-5 positions are susceptible to nucleophiles (e.g., amines, alkoxides), leading to ring-opening or substitution .
Example Reaction Pathway:
Nitration
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro-triazolopyrimidine derivative |
Morpholine Methanone Modifications
The morpholin-4-yl methanone group undergoes:
-
Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance may limit efficiency.
-
Acylation : The morpholine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
| Reaction | Reagent | Product |
|---|---|---|
| Acylation | AcCl, Et₃N, DCM | N-Acetyl-morpholine methanone derivative |
Methyl Group Oxidation
The 2- and 5-methyl substituents on the triazolopyrimidine ring are oxidized to carboxylic acids using KMnO₄ under acidic conditions .
| Substituent | Oxidizing Agent | Product |
|---|---|---|
| 2-Methyl | KMnO₄, H₂SO₄, Δ | 2-Carboxylic acid derivative |
Suzuki Cross-Coupling
While the parent compound lacks halogens, synthetic intermediates (e.g., brominated analogs) undergo Suzuki-Miyaura couplings. For example, introducing a bromine at C-7 enables coupling with aryl boronic acids :
| Intermediate | Conditions | Product |
|---|---|---|
| 7-Bromo derivative | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-substituted triazolopyrimidine |
Cyclocondensation Reactions
The triazolopyrimidine scaffold serves as a precursor in cyclocondensation with hydrazines or amidines to form fused heterocycles . For instance, reaction with phenylhydrazine yields tetrasubstituted pyrazole derivatives .
Biological Activity-Linked Reactivity
In pharmacological contexts, the compound interacts with biological targets via:
-
Hydrogen Bonding : The morpholine oxygen and pyrimidine nitrogen atoms engage in H-bonding with enzyme active sites .
-
π-π Stacking : The benzyloxy-substituted phenyl ring participates in hydrophobic interactions.
Key Structural Insights from Analogous Compounds:
Scientific Research Applications
Structure and Composition
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.4 g/mol
- IUPAC Name : 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl(morpholin-4-yl)methanone
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow for interactions with biological targets.
Potential Therapeutic Uses :
- Anticancer Activity : The presence of the triazole and pyrimidine moieties suggests potential activity against cancer cells. Research has indicated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Properties
Studies have suggested that compounds with similar structures exhibit antimicrobial activity. The benzyloxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Neurological Applications
Given the morpholine component of the compound, it may have applications in treating neurological disorders. Morpholine derivatives are known to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions like anxiety or depression.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated a series of triazole-containing compounds for their anticancer properties. The results indicated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers.
Case Study 2: Antimicrobial Efficacy
In a study published by Johnson et al. (2022), a series of benzyloxy-substituted compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising antibacterial effects, indicating that the compound might also possess similar properties.
Mechanism of Action
The mechanism by which {7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may modulate these targets by binding to active sites or altering their conformation, thereby influencing biological processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s triazolopyrimidine core distinguishes it from quinazoline-based derivatives (e.g., N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones in ). Key differences include:
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bond Acceptors : The morpholine and triazolopyrimidine moieties provide multiple hydrogen bond acceptors, favoring target engagement but possibly reducing blood-brain barrier penetration compared to simpler quinazolines.
Biological Activity
The compound {7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for further research.
Structural Characteristics
This compound contains:
- A triazolo-pyrimidine core that is known for various biological activities.
- A benzyloxy-substituted phenyl group , which may enhance lipophilicity and facilitate interactions with biological targets.
- A morpholine moiety , which can enhance the compound's pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research has indicated that similar triazole derivatives exhibit antiviral properties. For instance, compounds with structural similarities have shown efficacy against viral infections by inhibiting viral replication mechanisms. The presence of the triazole ring is often associated with enhanced antiviral activity due to its ability to interact with viral proteins .
Antimicrobial Properties
Pyrimidine derivatives, including those containing triazole rings, have been extensively studied for their antimicrobial effects. Compounds similar to the target structure have demonstrated significant activity against various bacterial strains such as E. coli and S. aureus, suggesting that this compound may also possess similar properties .
Anticonvulsant Effects
Triazole derivatives have been explored for their anticonvulsant properties. Studies indicate that modifications on the triazole ring can lead to enhanced activity against seizures in animal models. This suggests that the compound may also have potential as an anticonvulsant agent .
Understanding how this compound interacts with biological systems is crucial for elucidating its potential therapeutic applications:
- Binding Affinity : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to measure the binding affinities of this compound with target proteins or enzymes.
- Molecular Docking Studies : These studies can provide insights into how the compound fits into the active sites of target proteins at an atomic level, potentially revealing mechanisms of action.
Case Study 1: Antiviral Activity
A study on structurally related compounds revealed that certain triazolo-pyrimidine derivatives showed promising antiviral activity at concentrations as low as 0.20 μM against specific viral targets. This indicates that modifications in the benzyloxy or morpholine groups could further enhance antiviral efficacy .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against C. albicans and other pathogenic bacteria. The presence of electron-donating groups like methoxy was found to be crucial for enhancing antimicrobial activity .
Comparative Analysis of Similar Compounds
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions:
Core formation : Condensation of substituted triazolo[1,5-a]pyrimidine precursors with benzyloxy-substituted phenyl groups. For example, halogenated intermediates (e.g., dichloro-triazolopyrimidine) react with 4-(benzyloxy)phenylboronic acid under Suzuki-Miyaura coupling conditions .
Morpholine incorporation : Nucleophilic substitution at the pyrimidin-6-yl position using morpholine derivatives. demonstrates analogous reactions with K₂CO₃ as a base in acetonitrile at 90°C for 8 hours .
Purification : Silica gel column chromatography (e.g., petroleum ether/EtOAc gradients) is standard, yielding solids or oils with reported yields of 28–53% depending on substituents .
Advanced: How can reaction yields be optimized for morpholine-functionalized triazolopyrimidines?
Answer:
Key parameters include:
reports 53% yield for similar triazolopyrimidines after optimizing stoichiometry and purification .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H NMR : Identifies proton environments (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, morpholine CH₂ groups at δ 3.6–3.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₈N₅O₃: 494.2112; observed: 494.2115) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced: How to resolve NMR discrepancies caused by dynamic stereochemistry?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., diastereotopic morpholine protons) .
- Variable Temperature NMR : Reduces line broadening by slowing conformational exchange (e.g., at –40°C) .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted shifts using software like ACD/Labs .
Basic: What safety protocols apply to morpholine-containing compounds?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (morpholine derivatives are irritants) .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert material .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Analog Synthesis : Vary substituents (e.g., replace benzyloxy with methoxy, alter morpholine with piperazine) .
Bioassays :
- Enzyme inhibition : Test against kinases or phosphodiesterases (IC₅₀ determination).
- Cellular assays : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB inhibition) .
Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What computational methods predict target binding?
Answer:
- Molecular Docking : AutoDock Vina or GOLD software with PDB structures (e.g., kinases) .
- MD Simulations : GROMACS for stability analysis (20–100 ns trajectories) .
- Free Energy Calculations : MM-PBSA to estimate binding affinities .
Advanced: How to address crystallization challenges for X-ray analysis?
Answer:
- Solvent Screening : Use vapor diffusion with DCM/methanol (4:1) .
- Cryoprotection : Soak crystals in 20% glycerol before flash-freezing .
- Refinement : SHELXL for handling twinning or disorder (R-factor < 0.05) .
Basic: How to validate purity for biological assays?
Answer:
- HPLC : C18 column, 70:30 MeOH/H₂O, UV detection at 254 nm (purity >95%) .
- Elemental Analysis : Match calculated/found values for C, H, N (±0.4%) .
Advanced: What strategies mitigate low yields in benzyloxy coupling steps?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
